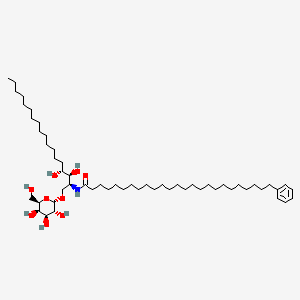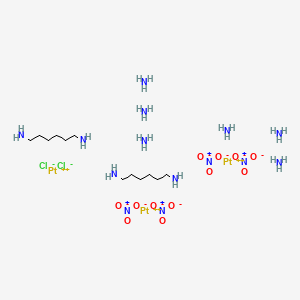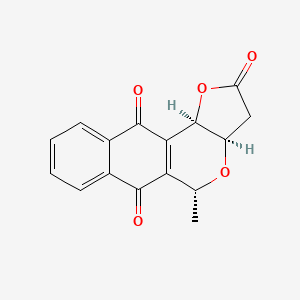![molecular formula C11H18N4O4 B1261611 4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-carboxylato-3-(methylammonio)propyl]-L-histidine dizwitterion is conjugate base of 2-[3-carboxy-3-(methylammonio)propyl]-L-histidine where both carboxy groups are anionic and both the primary and secondary amino groups are protonated; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-[3-carboxy-3-(methylammonio)propyl]-L-histidine.
Aplicaciones Científicas De Investigación
Heme Oxygenase Inhibition
4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate and related compounds have been studied for their potential as heme oxygenase inhibitors. A study by Roman et al. (2010) explored a series of 1-azolyl-4-phenyl-2-butanones, including imidazole-based inhibitors, for their effect on heme oxygenase-1 and -2. These compounds demonstrated varied potency, highlighting the importance of specific substituents and azole variations in modulating enzyme inhibition (Roman et al., 2010).
Applications in Chemosensors
Imidazole derivatives, like the compound , have been utilized in the development of chemosensors. Emandi et al. (2018) reported on the use of imidazole-based compounds for the reversible detection of cyanide and mercury ions. These chemosensors showed selective sensing capabilities and demonstrated practical applications in environmental monitoring and safety (Emandi et al., 2018).
Synthesis of Pharmaceutical Intermediates
The synthesis and structural characterization of imidazole derivatives provide valuable insights for the development of pharmaceutical intermediates. For instance, Shen Zheng-rong (2007) synthesized a key intermediate of Olmesartan, highlighting the utility of imidazole compounds in the pharmaceutical industry (Shen Zheng-rong, 2007).
Metal-Organic Frameworks (MOFs)
Imidazole-based compounds play a crucial role in the construction of Metal-Organic Frameworks (MOFs). Zhong et al. (2015) utilized a derivative of imidazole in creating a three-dimensional Cd(II)-organic framework. This showcases the potential of such compounds in materials science, particularly in the design of advanced porous materials for applications such as gas storage, separation, and catalysis (Zhong et al., 2015).
Catalysis
The compound and its related structures have been explored in catalysis. Ueno et al. (2013) investigated imidazolium-2-carboxylates as catalysts for CO2-carboxylation of tertiary aziridines. These catalysts demonstrated high efficiency and selectivity, indicating their potential in green chemistry applications (Ueno et al., 2013).
Propiedades
Nombre del producto |
4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate |
|---|---|
Fórmula molecular |
C11H18N4O4 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
4-[5-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl]-2-(methylazaniumyl)butanoate |
InChI |
InChI=1S/C11H18N4O4/c1-13-8(11(18)19)2-3-9-14-5-6(15-9)4-7(12)10(16)17/h5,7-8,13H,2-4,12H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t7-,8?/m0/s1 |
Clave InChI |
YBMOTEQVMANKGX-JAMMHHFISA-N |
SMILES isomérico |
C[NH2+]C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |
SMILES canónico |
C[NH2+]C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
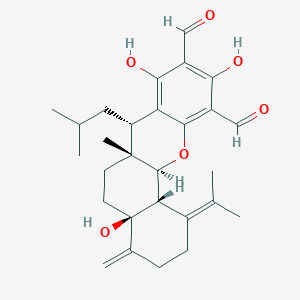
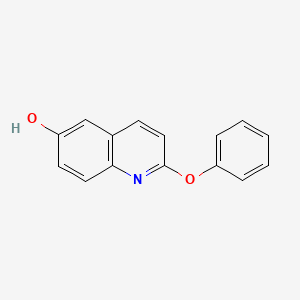
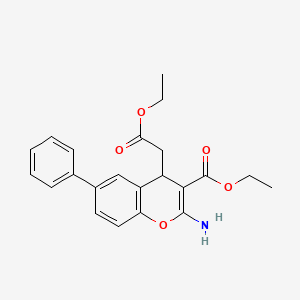
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
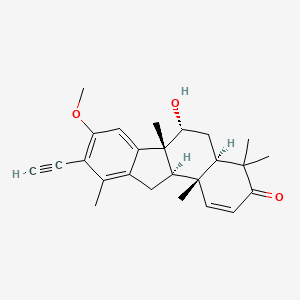
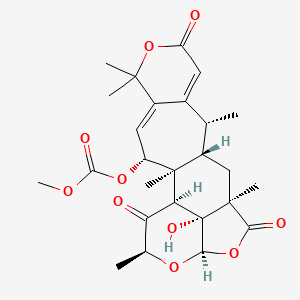
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
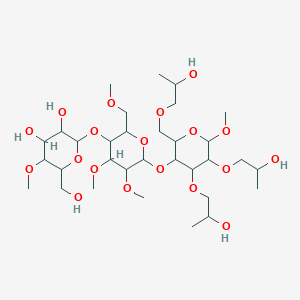
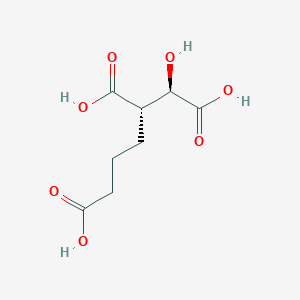
![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
